BIX-01294

Descripción general

Descripción

BIX-01294 es un derivado de diazepina-quinazolinamina que actúa como un inhibidor selectivo, permeable a las células, de la proteína G9a-like y la metiltransferasa de lisina de histona G9a. Estas enzimas están involucradas en la metilación de la histona H3 en la lisina 9, un proceso crucial para la regulación genética. This compound se ha utilizado en diversas aplicaciones de investigación, incluyendo la facilitación de células madre pluripotentes inducidas a partir de células somáticas .

Aplicaciones Científicas De Investigación

BIX-01294 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un inhibidor selectivo en estudios que involucran metiltransferasas de histonas.

Industria: Utilizado en el desarrollo de nuevas estrategias terapéuticas y descubrimiento de fármacos.

Métodos De Preparación

BIX-01294 se puede sintetizar utilizando un proceso de cuatro pasos a partir de ácido 2-amino-4,5-dimetoxi benzoico y urea. Los pasos incluyen ciclización, cloración y dos pasos de amonólisis. El paso final involucra el uso de ácido metanosulfónico como catalizador en condiciones suaves, lo que da como resultado un rendimiento del 75.5% . Este método es adecuado para la producción industrial debido a su simplicidad y la disponibilidad de materiales de partida baratos .

Análisis De Reacciones Químicas

BIX-01294 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar en condiciones específicas, aunque los estudios detallados sobre esta reacción son limitados.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando su estructura de diazepina-quinazolinamina.

Los reactivos comunes utilizados en estas reacciones incluyen ácido metanosulfónico para catálisis y varios solventes como PrOH para condiciones de reflujo . Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.

Mecanismo De Acción

BIX-01294 inhibe G9a y la proteína G9a-like ocupando el sitio de unión de la histona, evitando la interacción con las histonas. Esta inhibición lleva a la supresión de la metilación de la lisina 9 de la histona H3, afectando la regulación y expresión génica . El compuesto también induce la autofagia y la apoptosis en células cancerosas al afectar el flujo autofágico y la función lisosomal .

Comparación Con Compuestos Similares

BIX-01294 es único debido a su alta selectividad para G9a y la proteína G9a-like. Compuestos similares incluyen:

UNC0638: Otro inhibidor selectivo de G9a con aplicaciones similares en estudios de regulación genética.

A-366: Inhibe G9a y se utiliza en la investigación epigenética.

GSK343: Un potente inhibidor de EZH2, otra metiltransferasa de histonas, utilizada en la investigación del cáncer.

This compound destaca por su inhibición específica de G9a y sus aplicaciones en investigación de células madre y terapia contra el cáncer .

Actividad Biológica

BIX-01294 is a selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), which play crucial roles in epigenetic regulation by methylating histone H3 at lysine 9 (H3K9). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and stem cell biology. The following sections detail the biological activities, mechanisms of action, and research findings related to this compound.

This compound primarily exerts its effects through the inhibition of G9a and GLP, leading to:

- Reduction of H3K9 Methylation : this compound decreases the levels of H3K9me2 and H3K27me3, which are associated with transcriptional repression. This demethylation can reactivate silenced genes involved in cell differentiation and apoptosis .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) and glioma cells. Mechanistically, this compound activates both endogenous and exogenous apoptotic pathways, evidenced by increased expression of death receptors (DR4 and DR5) and pro-apoptotic proteins like Bax .

- Cell Cycle Arrest : In DLBCL cells, treatment with this compound results in G1 phase arrest, characterized by elevated levels of the cyclin-dependent kinase inhibitor P21 and reduced levels of cyclin E .

- Autophagy Activation : this compound has been reported to induce autophagy in glioma cells, promoting the expression of autophagy-related genes. This effect is linked to its ability to modulate histone methylation patterns at the promoters of these genes .

Case Studies

-

Diffuse Large B-cell Lymphoma (DLBCL) :

- Study Findings : this compound demonstrated significant anti-proliferative effects across multiple DLBCL cell lines, with a dose-dependent decrease in cell viability. For instance, at a concentration of 10 μM, approximately 62% of U2932 cells underwent apoptosis after 36 hours of treatment .

- Mechanism : Flow cytometry analyses revealed that this compound increases G1 phase cell population while decreasing S phase cells, indicating effective cell cycle arrest .

-

Glioma Cells :

- Study Findings : In U251 glioma cells, treatment with increasing concentrations of this compound resulted in a marked reduction in proliferation rates (from 94% viability at 1 µM to 21% at 8 µM) over 24 hours .

- Mechanism : The compound induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax and cleaved caspases .

Summary Table of Biological Activities

Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- Chronic Hepatitis C Infection : Research indicates that this compound can restore metabolic functions in exhausted CD8+ T cells from chronic HCV patients, suggesting its role beyond cancer therapy .

- Stem Cell Reprogramming : In pluripotent stem cell research, this compound has been shown to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs) by modulating histone modifications that promote pluripotency .

Propiedades

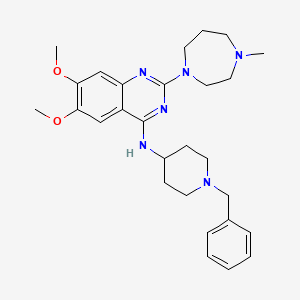

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXFATOLZGZLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935693-62-2 | |

| Record name | 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935693-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIX-01294 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ9U8BQ9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.